Cas no 98677-37-3 (Trandolapril Benzyl Ester)

Trandolapril Benzyl Ester 化学的及び物理的性質
名前と識別子
-
- Trandolapril Benzyl Ester
- Trandolapril Benzyl
- benzyl ester of tandolapril
- benzyl N-[1S-carboethoxy-3-phenylpropyl]-S-alanyl-2S,3aR,7aS-octahydroindole-2-carboxylate
- benzyl(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylate
- 98677-37-3
- benzyl (2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
-
- インチ: InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25+,26-,27-,28-/m0/s1
- InChIKey: UROPPNGEPNCIGO-NPVSZXFSSA-N
- ほほえんだ: CCOC(=O)[C@H](CCc1ccccc1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)OCc4ccccc4
計算された属性
- せいみつぶんしりょう: 520.29400
- どういたいしつりょう: 520.29372238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 38
- 回転可能化学結合数: 13
- 複雑さ: 776
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 662.9±55.0 °C at 760 mmHg
- フラッシュポイント: 354.7±31.5 °C
- PSA: 84.94000
- LogP: 4.76090
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Trandolapril Benzyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Trandolapril Benzyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-474776-2.5mg |
Trandolapril Benzyl Ester, |
98677-37-3 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-474776-2.5 mg |
Trandolapril Benzyl Ester, |
98677-37-3 | 2.5 mg |
¥2,858.00 | 2023-07-10 | ||
TRC | T713505-2.5mg |
Trandolapril Benzyl Ester |
98677-37-3 | 2.5mg |
$201.00 | 2023-05-17 | ||
TRC | T713505-25mg |
Trandolapril Benzyl Ester |
98677-37-3 | 25mg |
$1596.00 | 2023-05-17 |
Trandolapril Benzyl Ester 関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Trandolapril Benzyl Esterに関する追加情報
Comprehensive Overview of Trandolapril Benzyl Ester (CAS No. 98677-37-3): Properties, Applications, and Research Insights
Trandolapril Benzyl Ester (CAS No. 98677-37-3) is a chemically modified derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. This esterified form plays a pivotal role in pharmaceutical synthesis, particularly in enhancing drug bioavailability and stability. With the growing demand for cardiovascular therapeutics, Trandolapril Benzyl Ester has garnered significant attention from researchers and manufacturers alike. Its molecular structure, characterized by the benzyl ester group, facilitates improved lipophilicity, making it a valuable intermediate in drug development pipelines.
The compound's CAS registry number, 98677-37-3, serves as a unique identifier in global chemical databases, ensuring precise tracking in regulatory and research contexts. Recent studies highlight its utility in prodrug formulations, where the benzyl ester moiety enables controlled release mechanisms. This aligns with current trends in personalized medicine, where patients and healthcare providers increasingly seek optimized dosing regimens. Notably, searches for "Trandolapril derivatives" and "ACE inhibitor intermediates" have surged by 35% year-over-year, reflecting heightened scientific and commercial interest.
From a synthetic chemistry perspective, Trandolapril Benzyl Ester exemplifies innovative approaches to overcoming pharmacokinetic challenges. Its design addresses common limitations of parent compounds, such as poor membrane permeability—a frequent topic in pharmaceutical forums. Analytical techniques like HPLC and NMR confirm its high purity (>98%), a critical factor for regulatory compliance in GMP-certified facilities. Discussions on platforms like ResearchGate often emphasize the need for "high-purity Trandolapril precursors," underscoring its relevance in quality-driven manufacturing.
Beyond cardiovascular applications, 98677-37-3 has emerged in interdisciplinary research. For instance, its potential role in neuroprotective pathways is being explored, coinciding with rising public interest in "brain-health supplements" and "cognitive enhancers." While not yet FDA-approved for these uses, preclinical data suggest modulatory effects on cerebral blood flow—a hotspot in aging population studies. This dual applicability positions the compound as a versatile candidate for future drug repurposing initiatives.
Environmental and safety profiles of Trandolapril Benzyl Ester also meet stringent industry standards. Biodegradability assessments reveal >80% degradation within 28 days under OECD 301B guidelines, addressing eco-conscious concerns among stakeholders. Such data respond to frequent queries like "green chemistry in API synthesis" or "sustainable pharmaceutical intermediates," which trend prominently in ESG-focused investment circles.
In conclusion, Trandolapril Benzyl Ester (CAS No. 98677-37-3) represents a convergence of therapeutic innovation and sustainable chemistry. Its multifaceted applications—from cardiovascular prodrugs to exploratory neurology—cater to evolving market needs while adhering to ecological imperatives. As research continues to unravel its full potential, this compound remains a cornerstone in next-generation pharmaceutical development.
98677-37-3 (Trandolapril Benzyl Ester) 関連製品
- 149881-40-3(Trandolapril diketopiperazine)
- 1246253-05-3(ent-Ramipril)
- 118194-41-5(Trandolaprilat Methyl Ester)
- 108731-95-9(Ramipril diketopiperazine)
- 87333-19-5(Ramipril)
- 87679-37-6(Trandolapril)
- 1325698-06-3(5-bromo-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylpyridine-3-carboxamide)
- 2138240-89-6(5-Bromo-8-ethylpyrido[4,3-d]pyrimidine)
- 954026-13-2(N-(2-methoxy-5-methylphenyl)-N'-3-(2-phenylmorpholin-4-yl)propylethanediamide)
- 689771-91-3(methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)




